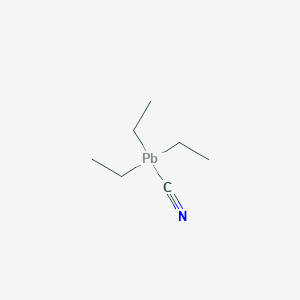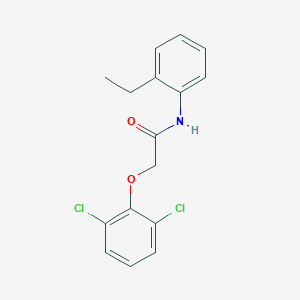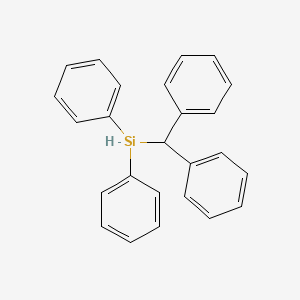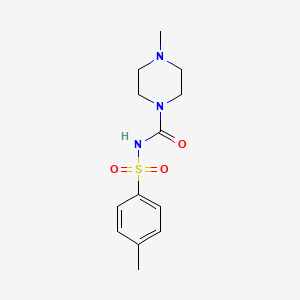
Urea, N-(3,4-dimethylphenyl)-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3,4-dimethylphenyl)-N’-methyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a 3,4-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3,4-dimethylphenyl)-N’-methyl- typically involves the reaction of 3,4-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,4-dimethylaniline} + \text{methyl isocyanate} \rightarrow \text{Urea, N-(3,4-dimethylphenyl)-N’-methyl-} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Urea, N-(3,4-dimethylphenyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Urea, N-(3,4-dimethylphenyl)-N’-methyl- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or antimicrobial activity, making it a candidate for drug development.
Medicine: In the field of medicine, Urea, N-(3,4-dimethylphenyl)-N’-methyl- is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may also find use in the formulation of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of Urea, N-(3,4-dimethylphenyl)-N’-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Urea, N-(3,4-dimethylphenyl)-N’-ethyl-
- Urea, N-(3,4-dimethylphenyl)-N’-propyl-
- Urea, N-(3,4-dimethylphenyl)-N’-butyl-
Comparison: Compared to its similar compounds, Urea, N-(3,4-dimethylphenyl)-N’-methyl- may exhibit unique properties due to the presence of the methyl group. This can influence its reactivity, biological activity, and overall stability. The differences in the alkyl groups attached to the urea functional group can lead to variations in the compound’s behavior and applications.
Properties
CAS No. |
54999-33-6 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-methylurea |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-9(6-8(7)2)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) |
InChI Key |
SEWYZAWYFWTSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)



![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
